molecular formula C12H10ClNO B184991 (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol CAS No. 112966-26-4

(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Cat. No. B184991
M. Wt: 219.66 g/mol
InChI Key: ZFUPOFQRQNJDNS-GFCCVEGCSA-N
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Description

“®-(4-Chlorophenyl)(pyridin-2-yl)methanol” is a chemical compound with the linear formula C12H11NO . It is related to phenyl(pyridin-2-yl)methanol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric bioreduction of phenyl (pyridin-2-yl)methanone with Leuconostoc pseudomesenteroides N13 biocatalyst has been optimized . The reaction conditions such as pH=6, temperature=29 °C, incubation time=53 h, and agitation speed=153 rpm were found to be optimal . The reaction conversion was predicted to be 99%, and the product of the enantiomeric excess (ee) was 98.4% under the obtained optimization conditions .


Molecular Structure Analysis

The molecular structure of phenyl(pyridin-2-yl)methanol has been studied . In the ROESY spectrum, aryl proton “1” and methine proton “3” show a common NOE to methylene proton “2b”. This suggests a trans-relationship between the two aryl rings in the molecule .


Physical And Chemical Properties Analysis

Phenyl(pyridin-2-yl)methanol appears as a white to orange to green powder or crystal .

Scientific Research Applications

  • Production of Betahistine : "(S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol" [(S)-CPMA] is identified as a crucial chiral intermediate in the production of the anti-allergic drug Betahistine. The study highlights the stereoselective reduction of a related ketone to (S)-CPMA using carbonyl reductase-producing microorganisms, with significant improvements in yield and enantiomeric excess in an aqueous two-phase system (Ni, Zhou, & Sun, 2012).

  • Biocatalytic Synthesis : The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) in a green and efficient manner using recombinant E. coli in a liquid-liquid biphasic microreaction system is explored. This approach results in high yields and enantiomeric excess, demonstrating an efficient method for synthesizing this compound (Chen et al., 2021).

  • Molecular Docking and Antimicrobial Activity : Research has been conducted on the synthesis and molecular docking study of new compounds containing the (4-chlorophenyl)-(pyridin-2-yl)methanol moiety. These compounds exhibited promising anticancer and antimicrobial activities, suggesting potential applications in pharmaceutical development (Katariya, Vennapu, & Shah, 2021).

  • Asymmetric Whole-Cell Bioreduction : The compound has been used in studies focusing on the asymmetric reduction of sterically bulky derivatives for producing enantiopure alcohols. Cryptococcus sp. whole-cell was used as a biocatalyst in these studies, demonstrating excellent enantioselectivity (Xu et al., 2017).

  • Crystal Structure Analysis : Research involving the crystal structure of related compounds, such as (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanol, has been conducted to understand the complex interactions and formations in these chemical structures (Kang, Kim, Park, & Kim, 2015).

properties

IUPAC Name

(R)-(4-chlorophenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUPOFQRQNJDNS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@@H](C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BM Su, ZH Shao, AP Li, M Naeem, J Lin, LD Ye… - ACS …, 2019 - ACS Publications
Inspired by the conformational change of the enzyme–substrate complex in molecular dynamics (MD) simulation with distance restriction, we propose a strategy for identifying the …
Number of citations: 50 pubs.acs.org
AE Sardauna, M Abdulrasheed, A Nzila, MM Musa - Molecular Catalysis, 2023 - Elsevier
Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones is an attractive approach to produce their corresponding valuable enantiopure alcohols. These ketones contain alkyl …
Number of citations: 3 www.sciencedirect.com

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